molecular formula C11H10N2O3 B8389419 Ethyl 3-(pyridin-2-yl)isoxazole-5-carboxylate

Ethyl 3-(pyridin-2-yl)isoxazole-5-carboxylate

Cat. No.: B8389419
M. Wt: 218.21 g/mol
InChI Key: INRVSAVOMAZAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(pyridin-2-yl)isoxazole-5-carboxylate is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

ethyl 3-pyridin-2-yl-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-2-15-11(14)10-7-9(13-16-10)8-5-3-4-6-12-8/h3-7H,2H2,1H3

InChI Key

INRVSAVOMAZAGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NO1)C2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of the (Z)—N-hydroxypicolinimidoyl chloride (Preparation 63A, 8.00 g, 51.1 mmol) in dichloromethane (75 mL) in a three neck 1000 mL flask immersed in water and equipped with an addition funnel and thermometer was added ethyl propiolate (5.21 mL, 51.1 mmol). A mixture of triethylamine (8.55 mL, 61.3 mmol) and dichloromethane (20 mL) were added to the addition funnel and then slowly added to the reaction dropwise so that the temperature remained between 20 and 28° C. (by adding ice to the water bath). After the triethylamine was completely added, the reaction was stirred at room temperature for 2 h. The reaction mixture was diluted with ethyl acetate (350 mL), washed with water, and washed with brine. The combined aqueous layers were extracted with ethyl acetate, and the combined organic layers were dried over anhydrous magnesium sulfate. Concentration under reduced pressure followed by purification on silica gel using a 20% mixture of ethyl acetate in hexane afforded ethyl 3-(pyridin-2-yl)isoxazole-5-carboxylate (9.90 g, 45.4 mmol, 89% yield) as an off white solid. 1H NMR (400 MHz, CDCl3) δ ppm 1.44 (t, 3H), 4.47 (q, J=7.26 Hz, 2H), 7.39 (ddd, J=7.59, 4.84, 1.21 Hz, 1H), 7.59 (s, 1H), 7.83 (td, J=7.81, 1.76 Hz, 1H), 8.13 (dt, J=7.92, 1.10 Hz, 1H), and 8.71 (ddd, J=4.84, 1.76, 0.88 Hz, 1H).
Quantity
8 g
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reactant
Reaction Step One
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75 mL
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5.21 mL
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reactant
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8.55 mL
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reactant
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20 mL
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Reaction Step Four
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Reaction Step Five
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350 mL
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